5-Bromo-2,3,4-trifluorophenol
Description
5-Bromo-2,3,4-trifluorophenol (C₆H₂BrF₃O) is a halogenated phenol derivative characterized by a bromine atom at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions on the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The presence of multiple electronegative substituents enhances its acidity compared to unsubstituted phenol, which influences its reactivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
5-bromo-2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNOCRIVMNERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 5-Bromo-2,3,4-trifluorophenol involves the bromination of 2,3,4-trifluorophenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2,3,4-trifluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major Products Formed:
Substitution: Various substituted phenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced derivatives.
Scientific Research Applications
Chemistry:
5-Bromo-2,3,4-trifluorophenol is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds. It is also employed in the development of new materials and catalysts .
Biology and Medicine:
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its halogenated structure makes it useful in the design of bioactive molecules and pharmaceuticals .
Industry:
The compound is utilized in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4-trifluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Experimental Data from Literature
Notes:
- Limited experimental data for this compound highlight the need for further characterization.
- The refractive index of 5-Bromo-2,3-difluorophenol (1.538) suggests high polarity, aligning with its fluorinated structure .
Biological Activity
5-Bromo-2,3,4-trifluorophenol is a halogenated phenolic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H2BrF3O. The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and interaction with biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can form stable complexes with enzymes, leading to inhibition of their catalytic activity. This is particularly relevant in the context of drug development where enzyme inhibition can modulate metabolic pathways.
- Protein-Ligand Interactions : Its ability to form covalent or non-covalent bonds with proteins allows it to influence protein functions, potentially altering signal transduction pathways within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects by disrupting cellular processes in microorganisms. The mechanism often involves interference with membrane integrity or metabolic functions .
- Anticancer Potential : Some studies suggest that fluorinated phenols can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibition potential of this compound against specific targets involved in cancer metabolism. The compound was found to inhibit the activity of certain kinases crucial for tumor growth. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results indicated significant growth inhibition at low concentrations. The compound's mechanism involved disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
